
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of various substituents. A common synthetic route may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbamoyl Group: This step involves the reaction of the thiophene derivative with a chloroformate or isocyanate reagent.
Addition of the Acetamido Group: This can be done through an amide coupling reaction using an appropriate amine and carboxylic acid derivative.
Final Methylation: The final step may involve methylation of the carboxylate group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary depending on the specific substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The presence of functional groups such as the carbamoyl and acetamido groups suggests potential interactions with proteins or nucleic acids.
類似化合物との比較
Similar Compounds
- Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-hydroxyphenyl)acetamido)-4-methylthiophene-3-carboxylate
- Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methylphenyl)acetamido)-4-methylthiophene-3-carboxylate
Uniqueness
The unique combination of functional groups in Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4-methylthiophene-3-carboxylate, particularly the trifluoromethyl and methoxy groups, may confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.
特性
分子式 |
C24H20ClF3N2O5S |
|---|---|
分子量 |
540.9 g/mol |
IUPAC名 |
methyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-[[2-(4-methoxyphenyl)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H20ClF3N2O5S/c1-12-19(23(33)35-3)22(30-18(31)10-13-4-7-15(34-2)8-5-13)36-20(12)21(32)29-17-11-14(24(26,27)28)6-9-16(17)25/h4-9,11H,10H2,1-3H3,(H,29,32)(H,30,31) |
InChIキー |
VZYDQFVCJOLNAY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=C(C=C2)OC)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


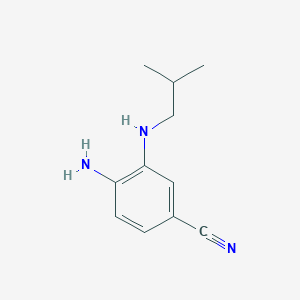
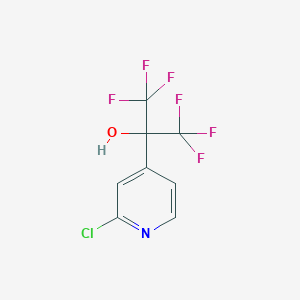


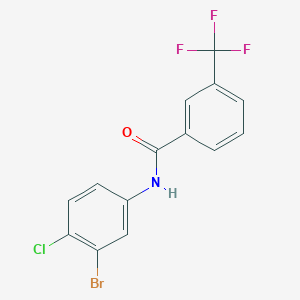
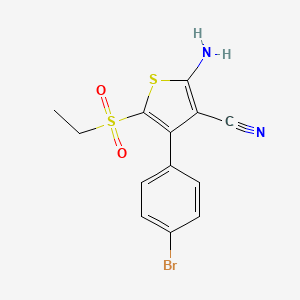
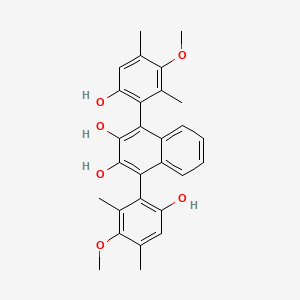

![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)




![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
